molecular formula C12H17NO2 B11026628 N-(2-methoxybenzyl)butanamide

N-(2-methoxybenzyl)butanamide

Cat. No.: B11026628
M. Wt: 207.27 g/mol
InChI Key: HIXFASOHBYDACU-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)butanamide is an organic compound belonging to the class of amides It is characterized by the presence of a butanamide group attached to a 2-methoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)butanamide typically involves the reaction of 2-methoxybenzylamine with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can enhance the yield and purity of the compound while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, thiols, and amines.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxybenzyl)butanamide has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)butanamide: Similar structure but lacks the benzyl group.

    N-(2-hydroxybenzyl)butanamide: Similar structure but has a hydroxy group instead of a methoxy group.

    N-(2-methoxybenzyl)acetamide: Similar structure but has an acetamide group instead of a butanamide group.

Uniqueness

N-(2-methoxybenzyl)butanamide is unique due to the presence of both the 2-methoxybenzyl and butanamide groups, which confer distinct chemical properties and potential applications. Its unique structure allows it to participate in specific chemical reactions and interact with particular molecular targets, making it valuable in various fields of research.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]butanamide

InChI

InChI=1S/C12H17NO2/c1-3-6-12(14)13-9-10-7-4-5-8-11(10)15-2/h4-5,7-8H,3,6,9H2,1-2H3,(H,13,14)

InChI Key

HIXFASOHBYDACU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCC1=CC=CC=C1OC

Origin of Product

United States

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